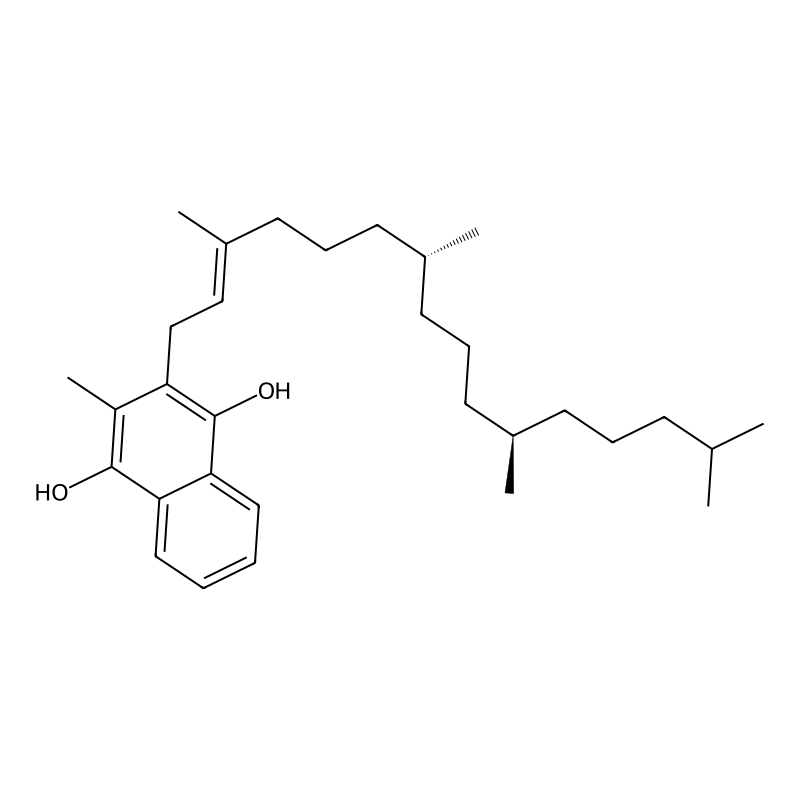Phytonadiol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Identification and Classification:
Phytonadiol is not a recognized scientific term and does not appear in any scientific databases or literature. It is likely a misspelling or alternative name for phylloquinone, which is the most common form of vitamin K. Vitamin K is a group of fat-soluble vitamins essential for several biological functions, including blood clotting, bone health, and regulation of calcium metabolism [National Institutes of Health, ].
Function in Research:
Phylloquinone (vitamin K1) plays a crucial role in scientific research, particularly in studies related to:
- Blood Coagulation: Phylloquinone is essential for the activation of several proteins involved in the blood clotting cascade. Researchers use it to investigate various aspects of hemostasis (blood clotting), including the mechanisms of action of anticoagulant drugs like warfarin [National Institutes of Health, ].
- Bone Metabolism: Phylloquinone is necessary for the proper function of osteocalcin, a protein involved in bone formation and mineralization. Researchers use it to study bone health, osteoporosis, and the effects of various interventions on bone mineral density [Linus Pauling Institute, ].
- Vitamin K Deficiency: Researchers use phylloquinone to investigate the effects of vitamin K deficiency on various health outcomes, including bleeding disorders, bone health, and cardiovascular disease [National Institutes of Health, ].
Research Limitations:
While phylloquinone (vitamin K1) is a valuable tool in scientific research, it has some limitations:
- Limited Scope: Phylloquinone is only one form of vitamin K. Other forms, like menaquinones (vitamin K2), have different functions and require separate investigation.
- Dosage Considerations: The effects of phylloquinone can depend on the dosage used. Researchers need to carefully control the dosage to ensure accurate and reproducible results.
- Ethical Considerations: Studies involving human subjects require ethical approval and informed consent.
Phytonadiol, also known as Vitamin K1 or phylloquinone, is a fat-soluble vitamin essential for various physiological functions, particularly in the blood coagulation process. Its chemical structure is characterized by the formula , with a molecular weight of approximately 450.70 g/mol. Phytonadiol is a yellow to amber viscous liquid that is insoluble in water but soluble in organic solvents like chloroform and slightly soluble in ethanol . It plays a crucial role as a cofactor for enzymes involved in the post-translational modification of certain proteins, specifically those required for blood clotting, such as prothrombin (factor II), and factors VII, IX, and X .
- Gamma-Carboxylation: Phytonadiol acts as a cofactor for gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues on clotting factors, converting them into their active forms .
- Metabolism: In the liver, phytonadiol is metabolized mainly via oxidation and reduction cycles, involving enzymes such as cytochrome P450 . The metabolic pathways include conversion into menaquinone-4 (MK-4), another form of Vitamin K, through cleavage and prenylation processes .
- Elimination: Phytonadiol is primarily excreted via bile and urine after undergoing hepatic metabolism .
Phytonadiol's primary biological function is its role in coagulation. It is essential for synthesizing vitamin K-dependent proteins that are crucial for blood clotting. In cases of vitamin K deficiency, phytonadiol administration can reverse anticoagulant-induced hypoprothrombinemia effectively . Additionally, it has been linked to various biological activities beyond coagulation, including potential roles in bone metabolism and cardiovascular health due to its involvement in the synthesis of proteins that regulate these systems .
Phytonadiol can be synthesized through several methods:
- Natural Extraction: It is naturally found in green leafy vegetables and certain plant oils. Extraction from these sources involves solvent extraction techniques to isolate the vitamin from plant material.
- Chemical Synthesis: Synthetic methods involve multi-step organic reactions starting from simpler precursors. This can include processes like alkylation and cyclization to form the naphthoquinone structure characteristic of phytonadiol .
- Microbial Fermentation: Some studies have explored using genetically modified microorganisms to produce phytonadiol through fermentation processes, providing an alternative to chemical synthesis .
Phytonadiol has several important applications:
- Medical Use: It is primarily used to treat and prevent bleeding disorders associated with vitamin K deficiency, especially in patients on anticoagulant therapy like warfarin . It is also utilized in neonatal care to prevent hemorrhagic disease.
- Nutritional Supplementation: Phytonadiol is included in dietary supplements aimed at enhancing vitamin K intake for bone health and cardiovascular function.
- Cosmetic Industry: Due to its antioxidant properties, phytonadiol is sometimes incorporated into skincare products aimed at improving skin health and reducing oxidative stress .
Research indicates that phytonadiol can interact with various medications:
- Anticoagulants: Phytonadiol can reverse the effects of anticoagulants like warfarin by replenishing vitamin K-dependent clotting factors .
- Drug Metabolism: Certain drugs may affect the metabolism of phytonadiol or vice versa, leading to altered pharmacokinetics and pharmacodynamics .
- Adverse Reactions: Administration via intravenous or intramuscular routes may lead to serious allergic reactions such as anaphylaxis; thus, careful monitoring during administration is recommended .
Several compounds share structural or functional similarities with phytonadiol:
| Compound Name | Structure Type | Key Functions | Unique Features |
|---|---|---|---|
| Menaquinone-4 | Vitamin K2 | Involved in calcium metabolism and bone health | Synthesized by gut bacteria |
| Menadione | Synthetic Vitamin K | Acts as a precursor for other forms of Vitamin K | Water-soluble; less effective than K1 |
| Phylloquinone | Natural form of Vitamin K | Essential for blood coagulation | Found abundantly in green vegetables |
Phytonadiol is unique due to its specific role as a cofactor for gamma-carboxylation processes critical for blood coagulation, while other forms may have different metabolic pathways or solubility characteristics.








